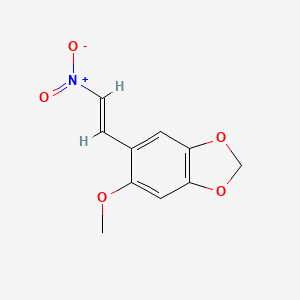
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole, also known as NMDA receptor antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole works by blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are responsible for the transmission of signals between neurons in the brain. When these receptors are overactive, they can cause damage to the neurons, leading to neurological disorders. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can prevent this damage and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main effects is the reduction of glutamate levels in the brain. Glutamate is a neurotransmitter that is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By reducing glutamate levels, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can alleviate the symptoms of these disorders.
实验室实验的优点和局限性
One of the main advantages of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole for lab experiments is its specificity. It selectively targets 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is its toxicity. It can cause damage to the liver and kidneys, making it unsuitable for long-term use in lab experiments.
未来方向
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole are still being explored. One of the future directions is the development of more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists that do not have the toxic side effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole. Another future direction is the use of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to selectively target 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its toxicity limits its use in long-term lab experiments. Further research is needed to explore the potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole and to develop more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists.
合成方法
The synthesis of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a complex process that involves several steps. The first step involves the reaction of 2-nitroethanol with catechol to produce the nitrovinyl catechol intermediate. This intermediate is then reacted with methoxyphenol in the presence of a catalyst to yield the final product, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole.
科学研究应用
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main areas of research is its use as an 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonist. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole has the potential to alleviate the symptoms of these disorders.
属性
IUPAC Name |
5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-5-10-9(15-6-16-10)4-7(8)2-3-11(12)13/h2-5H,6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHSRJBTWPMMQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
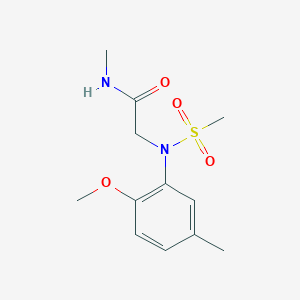
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
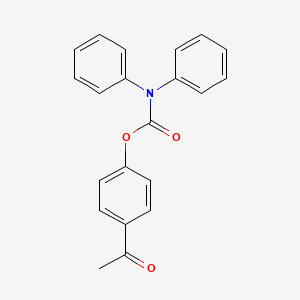
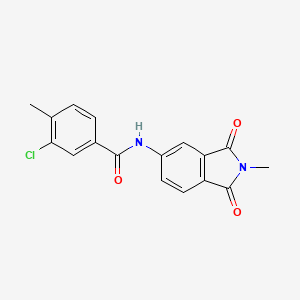
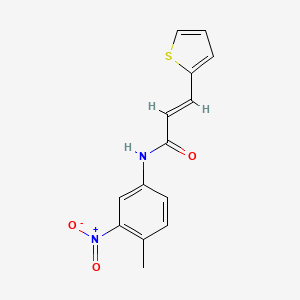
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
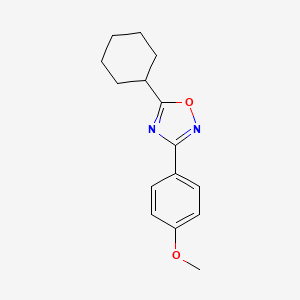
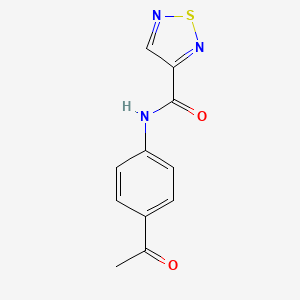
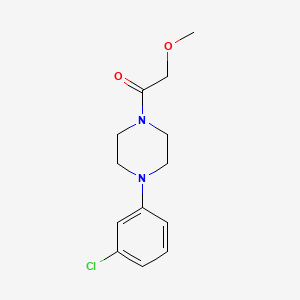
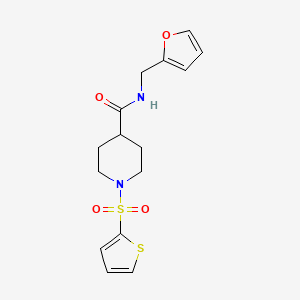
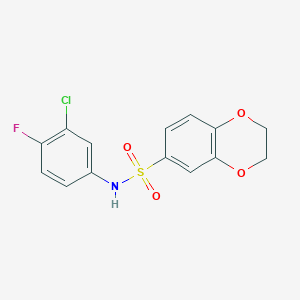
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)